molecular formula C25H36N2O B8247998 (S)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8247998
M. Wt: 380.6 g/mol
InChI Key: UKDZPNCMOJOWIA-HSZRJFAPSA-N
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Description

(S)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound featuring a pyridine ring, a cyclohexyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

(S)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole apart is its unique combination of structural features, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.

Properties

IUPAC Name

(4S)-4-cyclohexyl-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h8,15-16,18-20,23-24H,1-7,9-14,17H2/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDZPNCMOJOWIA-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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